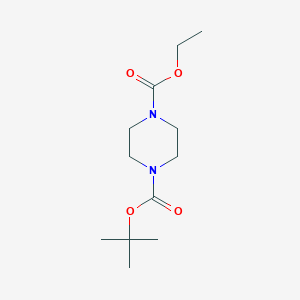

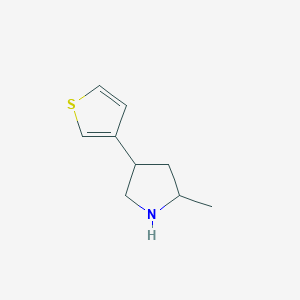

![molecular formula C14H18F3NO B1443046 {1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol CAS No. 1315367-16-8](/img/structure/B1443046.png)

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol

Overview

Description

“{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol” is a cyclic secondary amine . It belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of “{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol” involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis

The molecular structure of “{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol” is represented by the Inchi Code: 1S/C14H18F3NO/c1-18-8-2-3-11(9-19)13(18)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13,19H,2-3,8-9H2,1H3 .Scientific Research Applications

The scientific research applications of "{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol" span across various fields, particularly focusing on energy conservation, environmental protection, and advancements in chemical synthesis. This compound's unique properties and reactivity make it a subject of interest in developing innovative solutions for energy and material science.

Energy Conservation and Environmental Protection

A notable application involves the thermal energy transport system by synthesis and decomposition reactions of methanol, aiming at energy conservation and global environment protection. Research has focused on a two-step liquid-phase methanol synthesis process starting with carbonylation of methanol to methyl formate, followed by hydrogenolysis. This process recovers wasted or unused discharged heat from industrial sources for thermal energy demands in residential and commercial areas through chemical reactions. Innovations include the development of low-temperature decomposition and synthetic catalysts, liquid-phase reactor design, and simulation of energy transport efficiency, demonstrating potential for an innovative energy transfer system (Liu et al., 2002).

Chemical Synthesis and Catalyst Development

Research on the synthesis and evaluation of ligands for D2-like receptors, where arylcycloalkylamines such as phenyl piperidines and their arylalkyl substituents constitute key pharmacophoric groups, highlights another application. This includes exploring the contributions of specific pharmacophoric groups to the potency and selectivity of synthesized agents at D2-like receptors. Preliminary observations suggest complex structure-activity relationships, indicating the importance of composite structure for selectivity and potency at these receptors (Sikazwe et al., 2009).

properties

IUPAC Name |

[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-18-8-2-3-11(9-19)13(18)10-4-6-12(7-5-10)14(15,16)17/h4-7,11,13,19H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZHTFMWFSPRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1C2=CC=C(C=C2)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

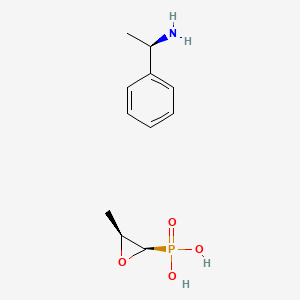

![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)

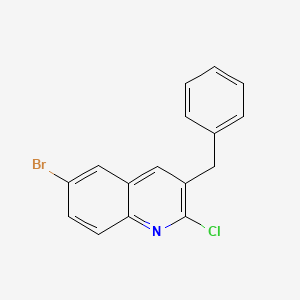

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)

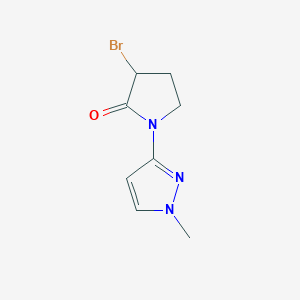

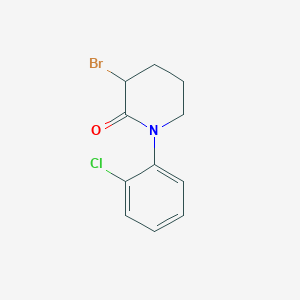

![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)

![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)

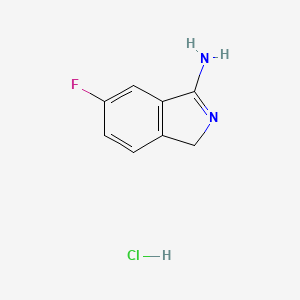

![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)

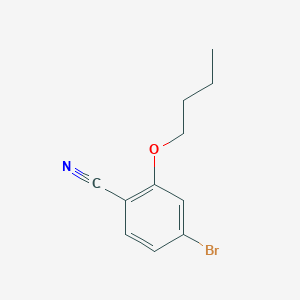

![7-Bromo-4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine](/img/structure/B1442978.png)